molecular formula C4H12Cl2N2 B6197597 (but-3-en-2-yl)hydrazine dihydrochloride CAS No. 2680531-89-7

(but-3-en-2-yl)hydrazine dihydrochloride

Cat. No.: B6197597
CAS No.: 2680531-89-7
M. Wt: 159.1
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Description

(But-3-en-2-yl)hydrazine dihydrochloride is a hydrazine derivative characterized by a branched alkenyl group (but-3-en-2-yl) attached to the hydrazine core, stabilized as a dihydrochloride salt. This compound is primarily utilized in organic synthesis, particularly in heterocyclic chemistry, where it serves as a precursor for pyrazole and related structures . Its applications extend to materials science, such as in the reduction of metal ions (e.g., Sn⁴⁺ → Sn²⁺) for perovskite solar cell fabrication , and in analytical chemistry for redox reactions . The presence of the unsaturated alkenyl group may influence its reactivity and stability compared to other hydrazine derivatives.

Properties

CAS No.

2680531-89-7

Molecular Formula

C4H12Cl2N2

Molecular Weight

159.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (but-3-en-2-yl)hydrazine dihydrochloride typically involves the reaction of but-3-en-2-ylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

But-3-en-2-ylamine+Hydrazine hydrate+HCl(but-3-en-2-yl)hydrazine dihydrochloride\text{But-3-en-2-ylamine} + \text{Hydrazine hydrate} + \text{HCl} \rightarrow \text{(but-3-en-2-yl)hydrazine dihydrochloride} But-3-en-2-ylamine+Hydrazine hydrate+HCl→(but-3-en-2-yl)hydrazine dihydrochloride

Industrial Production Methods

In an industrial setting, the production of (but-3-en-2-yl)hydrazine dihydrochloride may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(but-3-en-2-yl)hydrazine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and nitrogen-containing by-products.

    Reduction: Formation of simpler hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds with various functional groups.

Scientific Research Applications

(but-3-en-2-yl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (but-3-en-2-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Interaction: Binding to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Physical Properties

Hydrazine dihydrochloride derivatives vary widely based on substituents and counterions. Key analogues include:

Compound Name Substituent/Counterion Melting Point (°C) Stability Notes Key Applications
(But-3-en-2-yl)hydrazine dihydrochloride Alkenyl (C₄H₇) + 2HCl Not reported Moderate (alkenyl may reduce stability) Pyrazole synthesis, redox agents
Diphenyl-dibenzylhydrazine dihydrochloride Aromatic (C₆H₅, C₇H₇) + 2HCl 215.5 Low (weak N–N bonds) Historical synthesis studies
1,2-Dimethylhydrazine dihydrochloride Methyl (CH₃) + 2HCl Not reported High carcinogenicity Carcinogenicity studies
Hydrazine sulfate H₂NNH₂ + H₂SO₄ 254 (decomp.) Moderate (less reactive than HCl salts) Analytical reagents

Key Observations :

  • Stability : Aromatic derivatives (e.g., diphenyl-dibenzylhydrazine dihydrochloride) exhibit lower stability due to steric strain and weak nitrogen–nitrogen bonds . Alkenyl substituents, as in (but-3-en-2-yl)hydrazine dihydrochloride, may introduce similar instability compared to simpler alkyl derivatives.
  • Melting Points : Higher melting points are observed in aromatic derivatives (e.g., 215.5°C for diphenyl-dibenzylhydrazine dihydrochloride) due to stronger intermolecular forces .
Redox Behavior
  • (But-3-en-2-yl)hydrazine dihydrochloride participates in redox reactions, similar to other hydrazine salts. For example, hydrazine dihydrochloride reduces AgNO₃ to form stable silver colloids in alkaline conditions . However, its alkenyl group may alter reaction kinetics or product selectivity compared to unsubstituted hydrazine dihydrochloride.
  • In contrast, hydrazine sulfate shows slower redox kinetics due to the sulfate counterion’s lower acidity, making it less effective in metal-ion reduction for photovoltaic applications .

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